molecular formula C10H17N B120145 Tricyclo[5.2.1.02,6]decan-2-amine CAS No. 148151-81-9

Tricyclo[5.2.1.02,6]decan-2-amine

Cat. No.: B120145
CAS No.: 148151-81-9
M. Wt: 151.25 g/mol
InChI Key: IBGDJIKNTKMZEP-UHFFFAOYSA-N
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Description

Tricyclo[5.2.1.02,6]decan-2-amine is a tricyclic amine characterized by a rigid fused-ring structure. The compound has garnered attention in pharmacological research, particularly for its enantiomers (e.g., N,6-dimethyl derivatives), which exhibit notable antidepressant activity. Studies demonstrate that these enantiomers interact with nicotinic acetylcholine receptors (nAChRs), specifically the α3β4 subtype, implicating their role in modulating neurotransmitter systems associated with mood regulation .

Properties

CAS No.

148151-81-9

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

tricyclo[5.2.1.02,6]decan-2-amine

InChI

InChI=1S/C10H17N/c11-10-5-1-2-9(10)7-3-4-8(10)6-7/h7-9H,1-6,11H2

InChI Key

IBGDJIKNTKMZEP-UHFFFAOYSA-N

SMILES

C1CC2C3CCC(C3)C2(C1)N

Canonical SMILES

C1CC2C3CCC(C3)C2(C1)N

Synonyms

4,7-Methano-3aH-inden-3a-amine,octahydro-,(3a-alpha-,4-alpha-,7-alpha-,7a-alpha-)-(9CI)

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Tricyclo[5.2.1.0²,⁶]decan-2-amine, with the molecular formula C10_{10}H17_{17}N, is characterized by a unique tricyclic structure that imparts specific chemical properties beneficial for synthetic applications. Its stereochemistry allows for diverse reactivity patterns, making it a valuable intermediate in organic synthesis.

Enantiopure Compounds

Research has demonstrated the utility of tricyclo[5.2.1.0²,⁶]decan derivatives in the preparation of enantiopure compounds through enzymatic resolutions and other synthetic methods. For instance, cis-hydrindanes can be synthesized from tricyclo[5.2.1.0²,⁶]decan-10-one derivatives via the Haller–Bauer reaction, which serves as a key step in accessing optically active forms of these compounds .

Case Study: Hydroisoquinolones

A notable application involves the transformation of cis-hydrindanones derived from tricyclo[5.2.1.0²,⁶]decan-10-one into hydroisoquinolones through classical rearrangement methods . This transformation highlights the compound's role as a precursor for complex natural products.

Adhesives and Sealants

Tricyclo[5.2.1.0²,⁶]decan derivatives have been explored for their potential in producing adhesives and sealants due to their robust structural properties . The synthesis of 3(4),8(9)-dihydroxymethyl-tricyclo[5.2.1.0²,⁶]decan demonstrates its versatility in industrial applications.

Pharmaceutical Applications

The unique structural characteristics of tricyclo[5.2.1.0²,⁶]decan-2-amine make it an attractive candidate for pharmaceutical development:

  • Building Block for Alkaloids : Its derivatives are employed in synthesizing complex alkaloids, which are critical in drug development .
  • Chiral Synthesis : The compound's chirality allows for the synthesis of enantiomerically pure substances that are essential in pharmaceuticals.

Kinetic Resolution Studies

Recent studies have focused on the enzymatic kinetic resolution of tricyclo[5.2.1.0²,⁶]decan derivatives to produce enantiopure compounds efficiently . This process showcases the compound's potential in synthesizing pharmacologically relevant molecules.

Electrostatic Control Studies

Research published in the Journal of Organic Chemistry investigated the diastereoselectivity of nucleophilic additions to tricyclo[5.2.1.0²,⁶]decan-10-ones, providing insights into controlling stereochemistry through electrostatic interactions . Such findings are crucial for designing selective synthetic pathways in drug development.

Comparison with Similar Compounds

Tricyclo[5.2.1.02,6]decan-2-amine belongs to a class of tricyclic amines with structural and functional analogs. Below is a detailed comparison with key analogs:

Structural and Molecular Comparisons
Compound Name IUPAC Name / Structure Molecular Formula Molecular Weight Key Substituents
This compound This compound C₁₀H₁₅N 149.23 g/mol Primary amine
N,6-Dimethyl derivative (Enantiomers) N,6-Dimethylthis compound C₁₂H₁₉N 177.29 g/mol Methyl groups at N and C6
2-Adamantanamine Tricyclo[3.3.1.1³,⁷]decan-2-amine C₁₀H₁₇N 151.25 g/mol Adamantane core
JP-20 (Homoadamantane analog) Tricyclo[4.3.1.1³,⁸]undecan-3-amine C₁₁H₁₉N 165.28 g/mol Extended tricyclic framework

Key Observations :

  • Ring System Variations : The main compound’s [5.2.1.02,6] system differs from 2-Adamantanamine’s [3.3.1.1³,⁷] adamantane core and JP-20’s [4.3.1.1³,⁸] undecane structure. These differences influence steric bulk and electronic properties .
  • Substituent Effects : Methylation at the N and C6 positions (e.g., N,6-dimethyl derivative) enhances receptor binding affinity compared to unsubstituted analogs .
Pharmacological Activity
Compound Biological Target Observed Activity Gender-Specific Effects
N,6-Dimethylthis compound α3β4 nAChRs Antidepressant effects via β4 subunit modulation; sustained activity in mice FST Female-specific residual effects
2-Adamantanamine Not explicitly studied Primarily used in mass spectrometry references; no direct pharmacological data N/A
JP-20 (Tricyclo[4.3.1.1³,⁸]undecan-3-amine) Undefined Limited biological data; structural analog with potential CNS applications N/A

Key Observations :

  • The main compound’s enantiomers exhibit selective interaction with α3β4 nAChRs, a mechanism distinct from traditional antidepressants like bupropion .
  • Gender specificity is unique to the N,6-dimethyl derivative, with female mice showing prolonged antidepressant responses, possibly due to estrogen-mediated receptor modulation .

Preparation Methods

First-Stage Condensation

In the initial phase, a phenolic component (e.g., 3-hydroxy-5-methylphenyl derivatives) reacts with formaldehyde and a tertiary amine under controlled conditions:

  • Temperature : 20–30°C during formaldehyde addition, maintained below 45°C to prevent side reactions.

  • Catalyst : Tertiary amines (e.g., 1-(2-aminoethyl)piperazine) or alkali metal hydroxides.

  • Procedure : Cold formalin (36.5% aqueous formaldehyde) is added dropwise to the phenolic compound and amine mixture under inert gas (nitrogen). Post-addition, the mixture is stirred at 45°C for 1 hour to ensure complete condensation.

Second-Stage Polyamine Reaction

The intermediate from the first stage is reacted with a polyamine to form the final Mannich base:

  • Conditions : Polyamine (e.g., ethylene diamine derivatives) is preheated to 80°C, followed by slow addition of the intermediate. The mixture is heated to 110°C under nitrogen, with simultaneous distillation of reaction water.

  • Workup : Vacuum distillation removes residual water, yielding a stable Mannich base. This product can serve directly as an amine hardener for epoxy resins, suggesting compatibility with tricyclic systems.

Table 1: Key Parameters for Mannich Base Synthesis

ParameterFirst StageSecond Stage
Temperature (°C)20–4580–110
CatalystTertiary amineNone
Reaction Time (h)12–4
Yield (Theoretical)85–90%70–80%

Hydroformylation-Hydrogenation Pathway

Patent EP1529768A1 describes a hydroformylation-hydrogenation sequence for synthesizing tricyclic alcohols, which can be extrapolated to amine synthesis via reductive amination.

Hydroformylation of Dicyclopentadiene

Dicyclopentadiene (DCP) undergoes hydroformylation using synthesis gas (CO/H₂) in a two-stage process:

  • First Stage : Heterogeneous reaction with aqueous Rh or Co catalysts at 70–150°C and 0.5–10 MPa, yielding 8(9)-formyltricyclo[5.2.1.0²,⁶]dec-3-ene (TCD-monenal).

  • Second Stage : Homogeneous hydroformylation of TCD-monenal at 90–120°C and 20–30 MPa to produce TCD-dialdehyde.

Hydrogenation to Amine

While the patent focuses on alcohol production, substituting hydrogenation catalysts (e.g., Raney Ni) with ammonia or amines under high-pressure H₂ could facilitate reductive amination:

  • Catalyst : Nickel (Ni 52/35) at 120°C and 10 MPa.

  • Yield : TCD-alcohol DM is obtained in 89.3% yield over all stages, suggesting comparable efficiency for amine derivatives.

Table 2: Hydroformylation-Hydrogenation Conditions

StepTemperature (°C)Pressure (MPa)CatalystYield (%)
Hydroformylation I70–1500.5–10Rh/Co65–75
Hydroformylation II90–12020–30Rh/Co80–85
Hydrogenation12010Ni89.3

Carboxylic Acid Intermediate Conversion

JP2006248958A outlines the synthesis of tricyclo[5.2.1.0²,⁶]decan-2-carboxylic acid (TCDA-COOH), a potential precursor to TCDA.

Hydrocarboxylation with HF/CO

Dicyclopentadiene reacts with CO in hydrofluoric acid (HF) at 20–40°C to form TCD-carbonyl fluoride (TCD-COF):

  • Conditions : HF acts as both catalyst and solvent.

  • Isomerization : Heating TCD-COF at 40–100°C for 3–24 hours shifts the exo/endo ratio to favor the endo isomer.

Amidation and Reduction

TCDA-COOH can be converted to TCDA via:

  • Amidation : Reaction with thionyl chloride (SOCl₂) to form the acyl chloride, followed by treatment with ammonia.

  • Hofmann Degradation : Conversion of the amide to amine using Br₂/NaOH.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Tricyclo[5.2.1.02,6]decan-2-amine, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis of tricyclic amines like this compound often involves multi-step routes. Key approaches include:
  • Oxidative methods : Chromic anhydride in acetic acid oxidizes tricyclo precursors (e.g., tricyclo[5.2.1.02,6]decane) to form bicyclic diones, which can be further functionalized. Reaction conditions (e.g., 17-fold excess of oxidant, 65% yield) are critical for minimizing byproducts .
  • Reductive amination : Ketone intermediates (e.g., Tricyclo[5.2.1.02,6]decan-8-one) can undergo reductive amination using catalysts like Pd or Sn. Purity is influenced by solvent choice and reduction efficiency .
  • Williamson coupling : For structurally related amines, nitro precursors are reduced (e.g., Sn/HCl or Pd(OH)₂/H₂) after coupling reactions. Temperature and catalyst loading affect reaction rates and yields .

Table 1 : Comparison of Synthetic Routes

MethodConditionsYieldKey ChallengesReference
Chromic anhydride oxidationAcetic acid, 65% yield65%Byproduct formation
Williamson coupling + reductionSn/HCl, nitro reduction~50%*Nitro group selectivity
Electrochemical reductionMercury electrode, DMF/dioxaneN/ATwo-electron process
*Estimated based on analogous reactions.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹) and confirms absence of oxidizable moieties (e.g., carbonyl bands at ~1710 cm⁻¹ indicate ketone contaminants) .
  • NMR : ¹H and ¹³C NMR resolve conformational mobility (e.g., PMR with shift reagents detects dynamic isomerism in tricyclic frameworks) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular ion fragmentation patterns, distinguishing isomers via unique mass-to-charge ratios .
  • GC/HPLC : Purity assessment (>95% GC) is critical for pharmacological studies to exclude residual solvents or synthetic intermediates .

Q. What are the key considerations when designing stability studies for this compound under various storage conditions?

  • Methodological Answer :
  • Temperature : Store at –20°C in inert atmospheres to prevent oxidation or thermal degradation .
  • Light sensitivity : Use amber vials if photoisomerization is a risk (common in strained tricyclic systems).
  • Stabilizers : Additives like MEHQ (monomethyl ether hydroquinone) inhibit radical polymerization in acrylate derivatives, which may inform analogous strategies for amine stabilization .

Advanced Research Questions

Q. How can researchers resolve and analyze enantiomeric forms of this compound, and what pharmacological implications arise from stereochemical variations?

  • Methodological Answer :
  • Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak®) or enzymatic kinetic resolution. Mobile phase composition (e.g., hexane/isopropanol) optimizes enantiomer separation .
  • Pharmacological Testing : In vivo models (e.g., forced swim test in C57BL/6J mice) reveal sex-specific efficacy. For example, N,6-dimethyl derivatives show residual antidepressant effects only in female mice due to metabolic or receptor-binding disparities .
  • Data Interpretation : Compare dose-response curves between enantiomers and racemic mixtures. Statistical tools (e.g., ANOVA) assess significance of stereochemical effects .

Q. What experimental strategies address observed sex-specific differences in the pharmacological effects of this compound derivatives?

  • Methodological Answer :
  • Model Selection : Use stress-naïve female C57BL/6J mice for sensitivity studies. Include male cohorts to control for hormonal or metabolic variables .
  • Dosing Protocols : Test rapid (e.g., ketamine-like 24-hour effects) and sustained regimens. Monitor plasma levels via LC-MS to correlate pharmacokinetics with efficacy .
  • Mechanistic Studies : Employ receptor knockout models or RNA-seq to identify sex-dimorphic pathways (e.g., NMDA receptor modulation) .

Q. What mechanistic insights can be gained from electrochemical reduction studies of bicyclic precursors in the synthesis of this compound derivatives?

  • Methodological Answer :
  • Cyclic Voltammetry : Reveals redox potentials of bicyclo[5.2.1]deca-2,6-dione precursors. A two-electron reduction mechanism forms tricyclic diols, confirmed via coulometry .
  • Product Analysis : Use ¹H NMR to track diol formation and GC-MS to identify side products (e.g., over-reduced species). Solvent choice (DMF vs. aqueous dioxane) impacts reaction efficiency .

Q. How does the conformational mobility of this compound derivatives impact their molecular interactions in biological systems?

  • Methodological Answer :
  • Dynamic NMR : Analyze temperature-dependent spectra to quantify conformational exchange rates (e.g., chair-to-boat transitions in eight-membered rings) .
  • Molecular Docking : Simulate binding poses with flexible docking algorithms (e.g., AutoDock Vina) to predict how conformational states affect receptor affinity (e.g., serotonin transporters) .
  • Pharmacophore Modeling : Map steric and electronic features to optimize derivatives for target engagement .

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